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molecular formula C11H16 B8588384 Benzene, 1-ethyl-2-propyl- CAS No. 16021-20-8

Benzene, 1-ethyl-2-propyl-

Cat. No. B8588384
M. Wt: 148.24 g/mol
InChI Key: DMUVQFCRCMDZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05087784

Procedure details

In a preferred process, the process of the present invention can be run as follows. A gaseous hydrocarbon-containing olefin stream 27 comprising ethylene and propylene is fed into the reactor 1 at inlet port 22 located at the lower end 36 of vessel 2. A liquid hydrocarbon-containing aromatic stream 23 comprising benzene, toluene, and xylene is fed into the reactor 1 at inlet port 26 located at the upper end 38 of vessel 2. The ratio of aromatic to olefin in the reactor 1 is about 4:1 to 15:1. Operating conditions present in the reactor 1 include a temperature of about 300-450 deg F, a pressure of about 1-30 atm, and a weight hourly space velocity of about 0.1-20 hr-1. The aromatic and olefinic hydrocarbons flow into the distillation zone 21 of the vessel 2 which is filled with a liquid-containing aromatic. From the distillation zone 21, the aromatic and olefinic hydrocarbons flow radially through the openings 32 into the tubes 30. Once inside the tubes 30, the aromatic and olefinic hydrocarbons react in the presence of continuously moving catalyst particles comprising beta zeolite in an alumina matrix to form alkyl-substituted aromatic comprising ethyl- and propylbenzene, ethyl- and propyltoluene, ethylpropyltoluene, and ethylpropylbenzene. These alkyl-substituted aromatics flow radially out of the tubes 30 into the distillation zone 21 of the vessel 2 where there are immediately separated from unreacted aromatics and olefinic hydrocarbons by distillation. To assist in distillation, the distillation zone 21 is filled with Berl saddles. An overhead stream 40 comprising unreacted ethylene, propylene, benzene, toluene, and xylene exits the reactor at port 24. This overhead stream 40 is fed to an overhead condenser 54. The effluent from the condenser 54 is fed to a separator drum 42. Noncondensable gases, such as unreacted ethylene and propylene, exit the top of the separator drum 42 in stream 43. Light liquid products, including benzene, toluene, and xylene, exit the bottom of the separator drum 42 in stream 45. A substantial portion of the light liquid product stream 45 is refluxed to the upper end 38 of the vessel 2. The remainder of the light liquid product 45 is recovered as product. A bottoms stream 44 comprising ethyl- and propylbenzene, ethyl- and propyltoluene, ethylpropyltoluene, and ethylpropylbenzene exits the distillation 21 at the bottoms port 28. A portion of the bottoms stream 44 is fed to a reboiler 34 and recycled back to the lower end 36 of the vessel 2.
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH3:5].[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C(C)=CC=CC=1>[CH2:4]([C:5]1[C:10]([CH2:9][CH2:8][CH3:7])=[C:11]([CH3:6])[CH:13]=[CH:12][CH:17]=1)[CH3:3].[CH2:1]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:18][CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Nine
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fed into the reactor 1 at inlet
CUSTOM
Type
CUSTOM
Details
port 22 located at the lower end 36 of vessel
CUSTOM
Type
CUSTOM
Details
is fed into the reactor 1 at inlet
CUSTOM
Type
CUSTOM
Details
port 26 located at the upper end 38 of vessel
CUSTOM
Type
CUSTOM
Details
a temperature of about 300-450 deg F
CUSTOM
Type
CUSTOM
Details
a weight hourly space velocity of about 0.1-20 hr
Duration
10.05 (± 9.95) h
ADDITION
Type
ADDITION
Details
is filled with a liquid-containing aromatic

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=C(C=CC1)C)CCC
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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